(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride
Description
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride is a synthetic imidazole derivative characterized by a tetrahydronaphthalene (tetralin) ring system, an aminomethyl substituent at the 5-position, and a thione group at the 2-position of the imidazole core. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. The stereochemistry at the tetrahydronaphthalene moiety (S-configuration) is critical for chiral recognition in biological systems.
Properties
IUPAC Name |
4-(aminomethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.ClH/c15-8-13-9-16-14(18)17(13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-4,9,12H,5-8,15H2,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBWRLATDXGQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3C(=CNC3=S)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate naphthalene derivative and an alkyl halide.
Thione Formation: The thione group can be introduced by reacting the imidazole derivative with a sulfur source, such as Lawesson’s reagent or phosphorus pentasulfide.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction involving formaldehyde, a secondary amine, and the imidazole derivative.
Hydrochloride Formation: The final hydrochloride salt can be obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield a saturated imidazoline derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium or platinum catalyst.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The thione group can act as a nucleophile, participating in various biochemical reactions. The aminomethyl group can enhance the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Imidazole Derivatives with Nitro Groups ()
Compounds such as 1,2-dimethyl-5-nitro-1H-imidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) share the imidazole core but differ in substituents. Key distinctions:
4-Amino-1H-imidazole-2(5H)-thiones ()
Compounds like 1-(3,5-dichloro-4-hydroxyphenyl)-4-(4-(trifluoromethyl)benzylamino)-5-(2,4,5-trihydroxyphenyl)-1H-imidazole-2(5H)-thione (5.22) share the imidazole-thione scaffold but differ in substituent positioning and electronic effects:
- Halogenated Substituents : compounds feature chlorine and trifluoromethyl groups, which increase electronegativity and metabolic stability compared to the tetralin system.
Physicochemical Properties
Analytical Characterization
Biological Activity
(S)-5-(Aminomethyl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2(3H)-thione hydrochloride is a complex organic compound notable for its unique structural features, which include an imidazole ring, a tetrahydronaphthalene moiety, and a thione group. This combination makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 4-(aminomethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione; hydrochloride. The molecular formula is with a molecular weight of 300.82 g/mol. Its structure is characterized by the following features:
| Property | Value |
|---|---|
| IUPAC Name | 4-(aminomethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 300.82 g/mol |
| CAS Number | 173998-11-3 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The imidazole ring allows for coordination with metal ions and enzymatic inhibition. The thione group acts as a nucleophile in biochemical reactions, while the aminomethyl group enhances binding affinity to biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound's efficacy is comparable to standard antibiotics.
Anticancer Potential
This compound has been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types including breast and lung cancers. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of several imidazole derivatives including this compound. Results showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment : In a comparative study of various imidazole derivatives against human cancer cell lines, this compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells. This suggests a potent anticancer effect which warrants further investigation .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison with structurally related compounds was conducted:
| Compound | Structure Type | IC50/Activity Level |
|---|---|---|
| (S)-5-(Aminomethyl)-1-(naphthalene) | Imidazole derivative | IC50 = 25 µM |
| (S)-5-(Aminomethyl)-1-(tetrahydronaphthalene) | Thione derivative | IC50 = 15 µM |
| (S)-5-(Aminomethyl)-1-(benzothiazole) | Thiazole derivative | IC50 = 30 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis of imidazole-thione derivatives typically involves cyclization reactions of precursors like amido-nitriles or substituted imidazoles. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization can yield high-purity products under mild conditions . Optimizing solvent systems (e.g., ethanol/water mixtures) and controlling stoichiometric ratios of reactants (e.g., 1:1.2 for amine to nitrile) can improve yields. Purity is enhanced via recrystallization in polar aprotic solvents like dimethylformamide (DMF) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming stereochemistry and structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry at the tetrahydronaphthalen-2-yl position and confirms hydrogen-bonding patterns in the thione moiety .
- NMR/IR spectroscopy : H-NMR detects aromatic proton environments (δ 7.2–7.5 ppm for tetrahydronaphthalenyl protons), while IR identifies thione C=S stretches (~1200–1250 cm) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···H contacts) to validate crystal packing .
Q. What in vitro biological assays are appropriate for evaluating antimicrobial and anti-inflammatory potential?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC values) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with positive controls like ciprofloxacin .
- Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, comparing IC values to celecoxib .
- Cytotoxicity screening : MTT assays on human fibroblast cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. How does stereochemistry at the 1-(1,2,3,4-tetrahydronaphthalen-2-yl) position influence biological activity and receptor binding?
- Methodological Answer : Comparative studies using enantiomeric analogs (e.g., R- vs. S-isomers) can isolate stereochemical effects. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like 5-HT receptors. For example, the S-configuration may enhance hydrophobic interactions with receptor pockets due to spatial alignment of the tetrahydronaphthalenyl group .
Q. How can discrepancies in biological activity data between research groups be systematically addressed?
- Methodological Answer : Standardize assay protocols (e.g., cell line passage numbers, serum concentrations) to minimize variability. Cross-validate results using orthogonal methods:
- Discrepant antimicrobial Confirm via time-kill assays alongside MIC tests .
- Conflicting solubility profiles: Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions in the thione moiety .
- Molecular Dynamics (MD) Simulations : Predicts stability of ligand-receptor complexes (e.g., with NMDA receptors) over 100-ns trajectories .
- QSAR Modeling : Correlates substituent electronegativity (e.g., aminomethyl vs. methyl groups) with bioactivity .
Q. What are the key degradation pathways under various storage conditions, and how can stability be improved?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal:
- Hydrolysis : Thione moiety degrades to oxo analogs in acidic conditions (pH < 3).
- Oxidation : Sulfur in thione oxidizes to sulfoxide in the presence of light.
- Mitigation Strategies : Lyophilized storage under argon and light-protected vials .
Q. How does the thione moiety contribute to pharmacological profile compared to oxo or other analogs?
- Methodological Answer : The thione group enhances hydrogen-bond acceptor capacity (vs. oxo), improving binding to enzymes like xanthine oxidase. Comparative studies show:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
